![molecular formula C13H11BrN2O B3208581 2-Phenyl-1H-benzimidazol-5-ol hydrobromide CAS No. 1051369-19-7](/img/structure/B3208581.png)
2-Phenyl-1H-benzimidazol-5-ol hydrobromide
Overview
Description
2-Phenyl-1H-benzimidazol-5-ol hydrobromide is a chemical compound with the molecular formula C13H11BrN2O . It is a solid form and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 2-Phenyl-1H-benzimidazol-5-ol hydrobromide is 291.15 . The molecular structure of benzimidazole derivatives is similar to naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular pharmacological activity.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been reported to exhibit antibacterial action against various bacterial strains .
Biochemical Pathways
Given the broad range of pharmacological activities associated with benzimidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, including increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
2-phenyl-3H-benzimidazol-5-ol;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O.BrH/c16-10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8,16H,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECBTFRMQPPZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-benzimidazol-5-ol hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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